

Enasidenib-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Enasidenib-d6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Enasidenib-d6**, a deuterated internal standard for the selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib. This document is intended to support researchers and drug development professionals in the accurate quantification and analysis of Enasidenib in various experimental settings.

Quantitative Data Summary

While a specific Certificate of Analysis for **Enasidenib-d6** is not publicly available, the following table summarizes the typical specifications based on a Certificate of Analysis for Enasidenib from MedchemExpress and general quality control parameters for deuterated standards.^[1]

Parameter	Specification	Method
Identity		
Appearance	White to off-white solid	Visual Inspection
Mass Spectrum	Consistent with the structure of Enasidenib-d6	Mass Spectrometry
¹ H NMR Spectrum	Consistent with the structure of Enasidenib-d6	Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity		
Purity by LC-MS	≥98%	Liquid Chromatography-Mass Spectrometry
Isotopic Purity	≥99% Deuterium incorporation	Mass Spectrometry or NMR
Physical Properties		
Molecular Formula	C ₁₉ H ₁₁ D ₆ F ₆ N ₇ O	-
Molecular Weight	479.42	-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of **Enasidenib-d6**. These protocols are based on established methods for the analysis of Enasidenib.^[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is suitable for the quantification of **Enasidenib-d6** and Enasidenib in biological matrices.

- Chromatographic System:
 - HPLC System: A validated HPLC system capable of gradient elution.

- Column: Atlantis dC18 column (or equivalent).
- Mobile Phase:
 - A: 0.2% Formic acid in water
 - B: Acetonitrile
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Injection Volume: 10 µL.
- Mass Spectrometer:
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Monitored Ion Transitions:
 - Enasidenib: m/z 474.0 → 267.1[\[2\]](#)
 - **Enasidenib-d6**: The precursor ion will be shifted by +6 Da (m/z 480.0). The product ion may be the same or shifted depending on the location of the deuterium labels. A suitable product ion would be determined during method development.
 - Internal Standard: Warfarin (m/z 309.2 → 251.3) can be used if **Enasidenib-d6** is the analyte.[\[2\]](#) When **Enasidenib-d6** is used as the internal standard for Enasidenib quantification, no additional internal standard is needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

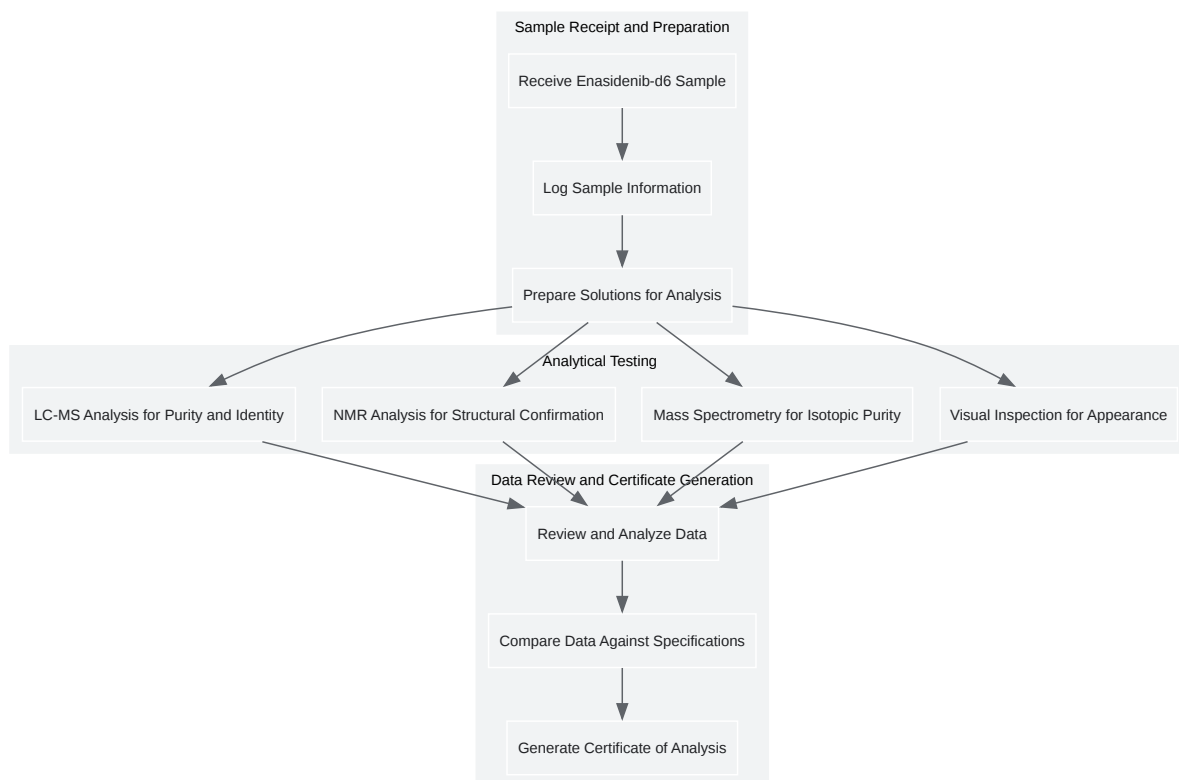
- Instrument: 500 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

- ^1H NMR: The spectrum is expected to be similar to that of Enasidenib, with the absence of signals corresponding to the six deuterated positions.
- ^{13}C NMR: The spectrum will be consistent with the structure, with potential splitting of carbon signals adjacent to the deuterated positions.
- ^{19}F NMR: The spectrum will confirm the presence and chemical environment of the trifluoromethyl groups.

Visualizations

Experimental Workflow for Certificate of Analysis

The following diagram illustrates a typical workflow for the generation of a Certificate of Analysis for a reference standard like **Enasidenib-d6**.

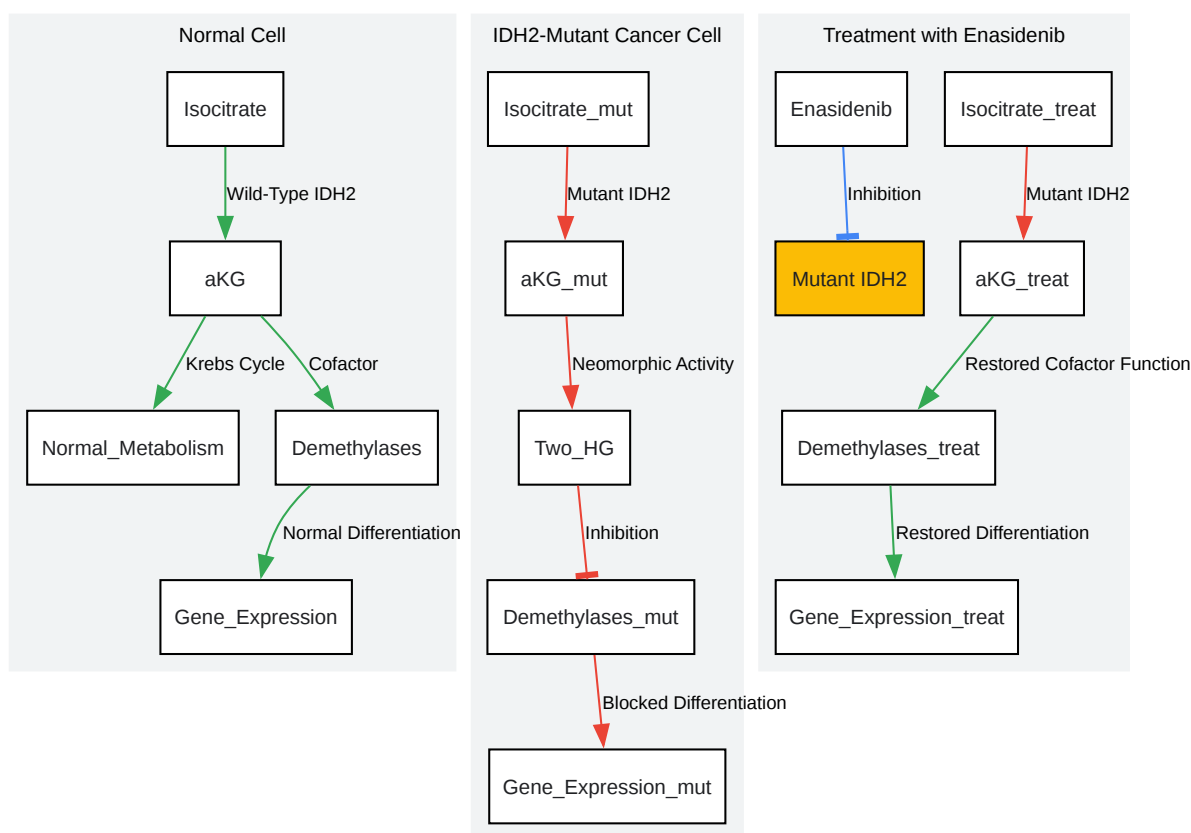


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Caption: Experimental Workflow for **Enasidenib-d6** Certificate of Analysis.

Enasidenib Mechanism of Action: Inhibition of Mutant IDH2 Signaling

Enasidenib is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). In cancer cells with IDH2 mutations, the mutant enzyme gains a neomorphic activity, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that block cellular differentiation.[3] Enasidenib inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3][4]



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Caption: Signaling Pathway of Enasidenib in IDH2-Mutant Cells.

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